N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Starting Materials: Benzylamine, 2-[(2-methoxyethyl)sulfanyl]benzoic acid, and appropriate coupling reagents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon).
Coupling Reaction: The carboxylic acid group of 2-[(2-methoxyethyl)sulfanyl]benzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Benzylamine is then added to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane.
Reduction: LiAlH4, tetrahydrofuran (THF), and ethanol.
Substitution: NaH, alkyl halides, DMF, and toluene.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-methoxybenzamide: Lacks the sulfanyl group, which may result in different biological activities and binding properties.
N-benzyl-2-[(2-hydroxyethyl)sulfanyl]benzamide: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its solubility and reactivity.
N-benzyl-2-[(2-ethoxyethyl)sulfanyl]benzamide: Features an ethoxyethyl group, which may affect its pharmacokinetic properties.
Uniqueness
N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the presence of the methoxyethylsulfanyl group, which can influence its chemical reactivity, biological activity, and overall properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19NO2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-benzyl-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C17H19NO2S/c1-20-11-12-21-16-10-6-5-9-15(16)17(19)18-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) |
InChI Key |
SDNYUBDUWJWYLM-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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